molecular formula C14H14ClN3OS2 B11192147 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B11192147
M. Wt: 339.9 g/mol
InChI Key: LNKMKNITXRCFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties . The presence of the 1,3,4-thiadiazole ring in the structure contributes to its significant pharmacological potential.

Preparation Methods

The synthesis of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE typically involves multiple steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then hydrazinated to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted into sulfonyl chloride using chlorinating agents.

    Nucleophilic Substitution: The sulfonyl chloride reacts with cyclobutanecarboxamide to yield the final product.

Chemical Reactions Analysis

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE undergoes various chemical reactions:

Scientific Research Applications

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C14H14ClN3OS2

Molecular Weight

339.9 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide

InChI

InChI=1S/C14H14ClN3OS2/c15-11-6-1-3-9(7-11)8-20-14-18-17-13(21-14)16-12(19)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,16,17,19)

InChI Key

LNKMKNITXRCFEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

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